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molecular formula C3H2NO2D5 B196603 Ethyl-d5 carbamate CAS No. 73962-07-9

Ethyl-d5 carbamate

Cat. No. B196603
M. Wt: 94.12 g/mol
InChI Key: JOYRKODLDBILNP-ZBJDZAJPSA-N
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Patent
US03956360

Procedure details

0.29 gram of lithium hydroxide, 0.72 gram of acetic acid, 0.25 gram of sulfur, 0.25 gram of selenium metal, 10 milliliters of nitrobenzene, 15 milliliters of methanol and 15 milliliters of dioxane were charged into a 110 milliliter autoclave maintained under an initial carbon monoxide pressure of 2600 psig and at a temperature of 200° C. for 45 minutes. A nitrobenzene conversion of 98 per cent and a urethane product yield of 88.4 per cent were obtained as determined by gas chromatographic analysis.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Li+].[S].[Se].[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:7])=[O:6].[O:14]1[CH2:19][CH2:18]OC[CH2:15]1>CO.C(O)(=O)C>[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:7])=[O:6].[NH2:5][C:15]([O:14][CH2:19][CH3:18])=[O:1] |f:0.1,^3:2,3|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.25 g
Type
reactant
Smiles
[S]
Name
Quantity
0.25 g
Type
reactant
Smiles
[Se]
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.72 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
autoclave maintained under an initial carbon monoxide pressure of 2600 psig

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Type
product
Smiles
NC(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03956360

Procedure details

0.29 gram of lithium hydroxide, 0.72 gram of acetic acid, 0.25 gram of sulfur, 0.25 gram of selenium metal, 10 milliliters of nitrobenzene, 15 milliliters of methanol and 15 milliliters of dioxane were charged into a 110 milliliter autoclave maintained under an initial carbon monoxide pressure of 2600 psig and at a temperature of 200° C. for 45 minutes. A nitrobenzene conversion of 98 per cent and a urethane product yield of 88.4 per cent were obtained as determined by gas chromatographic analysis.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Li+].[S].[Se].[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:7])=[O:6].[O:14]1[CH2:19][CH2:18]OC[CH2:15]1>CO.C(O)(=O)C>[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:7])=[O:6].[NH2:5][C:15]([O:14][CH2:19][CH3:18])=[O:1] |f:0.1,^3:2,3|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.25 g
Type
reactant
Smiles
[S]
Name
Quantity
0.25 g
Type
reactant
Smiles
[Se]
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.72 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
autoclave maintained under an initial carbon monoxide pressure of 2600 psig

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Type
product
Smiles
NC(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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